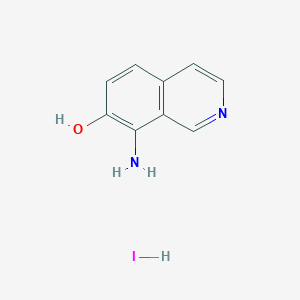
8-Aminoisoquinolin-7-ol hydroiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 8-aminoisoquinolin-7-ol hydroiodide can be achieved through several routes. One common method involves the cyclization of ortho-bromoaryl ketones with terminal alkynes in the presence of a copper (I) catalyst . Another approach is the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization . These methods provide high yields and are efficient for producing isoquinoline derivatives.
Analyse Chemischer Reaktionen
8-Aminoisoquinolin-7-ol hydroiodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions with various reagents to form new compounds. Common reagents used in these reactions include palladium, copper, and rhodium catalysts. The major products formed from these reactions are typically isoquinoline derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
8-Aminoisoquinolin-7-ol hydroiodide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug discovery and development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 8-aminoisoquinolin-7-ol hydroiodide involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved in its action include oxidative stress and reactive oxygen species (ROS) production, which can lead to cell death in certain types of cancer cells .
Vergleich Mit ähnlichen Verbindungen
8-Aminoisoquinolin-7-ol hydroiodide is similar to other isoquinoline derivatives, such as isoquinoline and 8-aminoquinoline . it is unique due to its specific functional groups, which confer distinct chemical and biological properties. Other similar compounds include:
Eigenschaften
Molekularformel |
C9H9IN2O |
|---|---|
Molekulargewicht |
288.08 g/mol |
IUPAC-Name |
8-aminoisoquinolin-7-ol;hydroiodide |
InChI |
InChI=1S/C9H8N2O.HI/c10-9-7-5-11-4-3-6(7)1-2-8(9)12;/h1-5,12H,10H2;1H |
InChI-Schlüssel |
DBTMCWZCCKBNMH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C2=C1C=CN=C2)N)O.I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















